7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.326 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions, followed by cyclization and methylation steps . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including cancer treatment and neuroprotection.
Mechanism of Action
The mechanism of action of 7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound may exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
7-methoxy-2,5-dimethyl-3-phenoxy-chromen-4-one: This compound has a similar structure but differs in the position of the methyl groups, which may affect its biological activity and chemical reactivity.
7-methoxy-2,8-dimethyl-3-(4-propyl-phenoxy)-chromen-4-one: The presence of a propyl group instead of a phenyl group introduces steric and electronic effects that can influence its properties.
7-ethoxy-2,8-dimethyl-3-phenoxy-chromen-4-one: The ethoxy group in place of the methoxy group can alter the compound’s solubility and reactivity.
Properties
IUPAC Name |
7-methoxy-2,8-dimethyl-3-phenoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-15(20-3)10-9-14-16(19)18(12(2)21-17(11)14)22-13-7-5-4-6-8-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYDUGQESUSETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.